Methyltetrazine-amino-PEG3-CH2CH2COOH

Description

Evolution of Bioorthogonal Ligation Strategies

The quest for biocompatible and highly efficient chemical transformations has led to a rapid evolution of bioorthogonal ligation strategies. Early methods have been progressively refined to offer faster kinetics, improved stability, and greater ease of use in living systems.

A pivotal moment in bioorthogonal chemistry was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) and a terminal alkyne to form a stable triazole linkage. The use of a copper(I) catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. CuAAC has been widely adopted for its reliability and broad functional group tolerance. However, the cytotoxicity of the copper catalyst has limited its application in living cells, necessitating the development of copper-free alternatives.

To address the limitations of CuAAC in live-cell and in vivo applications, researchers developed strategies that eliminate the need for a cytotoxic metal catalyst. These approaches have become central to the field of bioorthogonal chemistry.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was a significant breakthrough in copper-free click chemistry. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction. SPAAC is highly bioorthogonal and has been extensively used for labeling biomolecules in living systems.

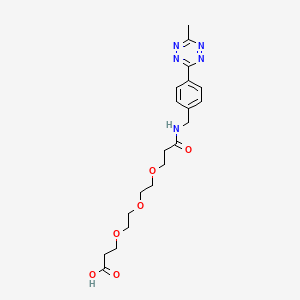

Among the fastest bioorthogonal reactions currently available is the Inverse Electron-Demand Diels-Alder (IEDDA) ligation. This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO). The methyltetrazine moiety in Methyltetrazine-amino-PEG3-CH2CH2COOH is the key functional group for this powerful ligation. IEDDA reactions boast exceptionally fast kinetics, often orders of magnitude faster than SPAAC, allowing for the labeling of low-abundance biomolecules with minimal reagent concentrations. The reaction is highly selective and proceeds rapidly under physiological conditions, making it an ideal choice for in vivo imaging and other time-sensitive applications.

| Ligation Strategy | Key Reactants | Catalyst | Key Advantages |

| CuAAC | Terminal Alkyne, Azide | Copper(I) | High yield, Regioselective |

| SPAAC | Strained Alkyne (e.g., DBCO), Azide | None | Copper-free, Biocompatible |

| IEDDA | Tetrazine, Strained Alkene (e.g., TCO) | None | Extremely fast kinetics, Highly selective |

Copper-Free Click Chemistry Approaches

Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation

The performance of a bioconjugation reagent is not solely determined by its reactive groups. The linker or spacer that connects these groups to the molecule of interest plays a crucial role, particularly in complex biological environments. Polyethylene glycol (PEG) has emerged as a gold standard for spacer technology in bioconjugation. The "PEG3" designation in this compound indicates a short chain of three ethylene (B1197577) glycol units.

Furthermore, the flexible and hydrophilic PEG chain creates a hydration shell around the conjugate. This "stealth" effect sterically hinders non-specific binding to proteins and cell surfaces, which is a common problem in biological assays. By minimizing non-specific interactions, PEG spacers significantly improve the signal-to-noise ratio in imaging experiments and reduce the potential for off-target effects in therapeutic applications.

| Property | Effect of PEG Spacer |

| Solubility | Increases aqueous solubility of the conjugate. |

| Non-Specific Binding | Reduces non-specific adsorption to proteins and surfaces. |

| Aggregation | Prevents aggregation of hydrophobic molecules. |

| Biocompatibility | Generally considered biocompatible and non-immunogenic. |

The this compound linker, with its bioorthogonal methyltetrazine group, solubility-enhancing PEG3 spacer, and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules, represents a highly versatile and effective tool for modern bioconjugation. While detailed research focusing solely on this specific compound is not extensively available in the public domain, its utility can be confidently inferred from the well-established principles of its constituent parts and the extensive body of research on similar methyltetrazine-PEG linkers.

Spacer Length and Flexibility Considerations

The spacer element of a linker plays a crucial role in the effectiveness of bioconjugation. Its length and flexibility can dictate the spatial relationship between the conjugated molecules, influence reaction efficiency, and affect the biological activity of the labeled biomolecule. thermofisher.comnih.gov Longer spacer arms can provide greater flexibility and reduce steric hindrance between bulky molecules, which might otherwise prevent the reaction from occurring. lifetein.com Conversely, shorter or more rigid spacers can be used to maintain a specific distance and orientation between two molecules. lifetein.comnih.gov

The choice of spacer length is a balance; while longer spacers can overcome steric issues, excessive length and flexibility can sometimes lead to undesirable effects, such as coiling or wrapping of the linker around a nanoparticle, which can reduce conjugation efficiency. acs.org The optimal spacer length is often equal to or slightly smaller than the distance between the target binding sites. nih.gov Polyethylene glycol (PEG) is a commonly used spacer material because its hydrophilicity can improve the water solubility of the reagent and the resulting conjugate, enhancing biocompatibility. lifetein.comyoutube.com

| Consideration | Impact of Spacer Length & Flexibility | Example Application |

|---|---|---|

| Steric Hindrance | Longer, flexible spacers can reduce steric clashes between large biomolecules, facilitating conjugation. lifetein.com | Labeling a protein with a bulky fluorescent dye. |

| Solubility | Hydrophilic spacers like PEG improve the aqueous solubility of hydrophobic molecules. lifetein.comyoutube.com | Making a hydrophobic drug conjugate more soluble for biological applications. |

| Binding Affinity | Optimal spacer length can bridge two binding sites on a receptor, significantly increasing binding affinity (avidity). nih.gov | Designing divalent ligands for therapeutic purposes. |

| Conjugation Efficiency | Excessively long and flexible spacers can sometimes lead to reduced surface coverage on nanoparticles due to coiling. acs.org | Attaching oligonucleotides to gold nanoparticles. |

| Orientation | Rigid spacers can enforce a specific orientation between two conjugated molecules. lifetein.com | Controlling the presentation of a peptide ligand to its receptor. |

Overview of Heterobifunctional Linkers in Chemical Biology Research

Heterobifunctional linkers are chemical reagents that possess two different reactive groups at their ends, connected by a spacer. scbt.comthermofisher.com This design allows for the specific and sequential covalent bonding of two distinct molecules. creative-biolabs.comnih.gov Unlike homobifunctional linkers, which have identical reactive groups and lead to random polymerization, heterobifunctional reagents offer controlled, stepwise conjugation. thermofisher.com This precision is invaluable for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), and for immobilizing biomolecules onto surfaces for biosensors and diagnostic assays. sigmaaldrich.comscbt.com

The distinct reactivity of each end of the linker enables a two-step process. First, the linker reacts with the first target molecule via its more labile functional group. After removing any excess, unreacted linker, this intermediate molecule is then introduced to the second target molecule, which reacts with the second functional group of the linker. thermofisher.com This controlled approach minimizes the formation of undesirable self-conjugates or polymers. thermofisher.com

Design Principles for Multifunctional Bioconjugation Reagents

The design of effective multifunctional bioconjugation reagents is guided by several key principles that ensure specificity, stability, and functionality of the final conjugate. nih.govnih.gov The selection of reactive groups is paramount and is determined by the available functional groups on the target biomolecules, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (e.g., on cysteine residues). thermofisher.com The chosen reactive chemistries should be highly selective and efficient under physiological conditions (e.g., aqueous buffer, neutral pH). stanford.edu

Another critical design principle is the nature of the spacer arm. As discussed, its length, flexibility, and hydrophilicity must be optimized for the specific application. nih.govlifetein.com Hydrophilic spacers are often preferred to enhance the biocompatibility and solubility of the conjugate and to minimize non-specific interactions that can be caused by hydrophobic linkers. sigmaaldrich.comyoutube.com The stability of the resulting covalent bond is also a major consideration; the linkage should be stable enough to withstand the experimental conditions. In some applications, however, cleavable linkers are intentionally designed to allow for the release of a molecule at a specific target site. tum.de

| Design Principle | Description | Rationale |

|---|---|---|

| Orthogonal Reactivity | The reagent has two or more distinct reactive groups that do not cross-react with each other. thermofisher.comcreative-biolabs.com | Enables sequential, controlled conjugation of different molecules, preventing unwanted polymerization. |

| Biocompatibility | The linker and the resulting conjugate should not interfere with biological processes or cause toxicity. wikipedia.orgstanford.edu | Essential for applications in living cells or organisms. |

| Spacer Optimization | The length, flexibility, and solubility of the spacer are tailored to the specific application. sigmaaldrich.comnih.gov | Reduces steric hindrance, improves solubility, and controls the distance between conjugated molecules. |

| Linkage Stability | The covalent bonds formed should be stable under physiological conditions for the duration of the experiment. wikipedia.org | Ensures the integrity of the bioconjugate. |

| Chemoselectivity | Reactive groups must target specific functional groups on biomolecules (e.g., amines, thiols) with high fidelity. thermofisher.comnih.gov | Prevents non-specific labeling and ensures a homogeneous product. |

Rationale for Combining Tetrazine and Carboxylic Acid Functionalities in this compound

The compound this compound is a heterobifunctional linker strategically designed to leverage the advantages of both bioorthogonal chemistry and traditional bioconjugation. The rationale for combining a tetrazine moiety and a carboxylic acid functionality lies in the desire to perform multi-step, highly specific molecular assemblies.

The methyltetrazine group is the bioorthogonal component. Tetrazines participate in exceptionally fast inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). axispharm.comconju-probe.com This "click chemistry" reaction is extremely rapid and highly selective, proceeding efficiently in complex biological media without the need for a catalyst. axispharm.comconju-probe.com This allows for the specific labeling of a biomolecule that has been pre-functionalized with a TCO group. The methyl group on the tetrazine ring enhances its stability. broadpharm.com

The carboxylic acid (-COOH) functionality represents the other reactive handle. While it can be used in various reactions, it is most commonly activated (for example, into an N-hydroxysuccinimide or NHS ester) to react with primary amines (-NH2), which are abundant on the surface of proteins in the form of lysine residues. thermofisher.com This reaction forms a stable amide bond and is a cornerstone of bioconjugation. thermofisher.com

By incorporating both a tetrazine and a carboxylic acid, the linker serves as a versatile bridge. For instance, the carboxylic acid end can first be used to attach the linker to a protein via its amine groups. The resulting tetrazine-modified protein can then be specifically and rapidly reacted with another molecule bearing a TCO group in a second, bioorthogonal step. The PEG3 (triethylene glycol) spacer provides a hydrophilic and flexible connection of defined length, which improves water solubility and separates the two reactive ends, minimizing potential steric interference. broadpharm.combroadpharm.com This dual-functionality design enables the precise construction of complex bioconjugates for a wide range of applications in research and therapeutics. nih.govnih.gov

Properties

Molecular Formula |

C20H27N5O6 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |

InChI Key |

HURINZSTZUOZTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Bioorthogonal Reactions Involving Methyltetrazine Amino Peg3 Ch2ch2cooh

Kinetics and Thermodynamics of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction with Methyltetrazine

The IEDDA reaction is a powerful tool in chemical biology, characterized by its rapid reaction rates and biocompatibility. broadpharm.combroadpharm.com This cycloaddition involves an electron-deficient diene, in this case, the methyltetrazine ring, and an electron-rich dienophile, typically a strained alkene. broadpharm.com The reaction proceeds without the need for a catalyst and is irreversible, driven by the release of dinitrogen gas.

The reactivity of methyltetrazines in IEDDA reactions is highly dependent on the dienophile used. Strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are common reaction partners. The strain in these molecules lowers the activation energy of the reaction, leading to faster kinetics. broadpharm.com

The reaction with TCO is particularly noteworthy for its exceptional speed, with second-order rate constants reported to be in the range of 1 to 10^6 M⁻¹s⁻¹. broadpharm.com One specific instance notes a rate constant of 2000 M⁻¹s⁻¹ for the reaction of a tetrazine with TCO in a 9:1 methanol/water mixture. This high reactivity allows for the labeling of biomolecules at very low concentrations.

Reactions with norbornenes are generally slower, with reported second-order rate constants on the order of 1 M⁻¹s⁻¹ in aqueous media. The difference in reactivity between TCO and norbornene is attributed to the higher degree of ring strain in TCO.

| Dienophile | General Second-Order Rate Constant (k₂) | Specific Example Rate Constant | Solvent for Specific Example |

|---|---|---|---|

| trans-cyclooctene (B1233481) (TCO) | 1 - 1,000,000 M⁻¹s⁻¹ | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water |

| Norbornene | ~1 M⁻¹s⁻¹ | Not Specified | Aqueous Media |

The inclusion of a PEG linker in molecules like Methyltetrazine-amino-PEG3-CH2CH2COOH serves multiple purposes. The PEG chain enhances the water solubility of the molecule, which is crucial for its application in biological systems. Furthermore, the flexibility of the PEG spacer can reduce steric hindrance, potentially leading to improved reaction rates. While the qualitative benefits of PEG linkers are well-documented, specific quantitative data on how the PEG3 linker in this particular compound affects the reaction kinetics were not available in the search results.

Reaction Specificity and Bioorthogonality in Complex Biological Milieus

A key advantage of the IEDDA reaction is its bioorthogonality. This means the reaction is highly specific and does not cross-react with the vast array of functional groups present in a biological environment, such as amines, thiols, and carboxylic acids. eur.nl

The tetrazine moiety is exceptionally stable in biological media and does not react with endogenous functional groups. This high degree of orthogonality ensures that the labeling or conjugation reaction is specific to the intended target that has been modified with a strained alkene.

The IEDDA reaction involving tetrazines is known for its clean reaction profile with minimal side products. The primary byproduct of the cycloaddition is nitrogen gas, which is non-toxic and readily diffuses away. This lack of significant side reactions minimizes the potential for off-target effects and background signal in imaging applications.

Chemical Mechanisms of Carboxylic Acid Functionalization

The terminal carboxylic acid group on this compound provides a versatile handle for further conjugation. This allows for the attachment of the methyltetrazine moiety to a wide range of biomolecules and surfaces.

The most common method for functionalizing a carboxylic acid is through the formation of an amide bond. This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate then readily reacts with a primary amine on the target molecule to form a stable amide linkage. The amine group on the this compound can also be used for conjugation with carboxylic acids on other molecules.

Amide Coupling with Primary Amines

The formation of an amide bond between the carboxylic acid of this compound and a primary amine is a robust and widely utilized conjugation method. This reaction, however, does not typically proceed spontaneously under physiological conditions. The mechanism necessitates the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the primary amine.

The most common strategy for activating the carboxylic acid involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mechanism proceeds through several key steps:

Formation of an O-acylisourea intermediate: The carbodiimide (EDC) reacts with the carboxylic acid group of this compound. The carboxylate oxygen attacks the central carbon of the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. nih.gov

Nucleophilic attack by the primary amine: The primary amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This step results in the formation of a tetrahedral intermediate.

Rearrangement and product formation: The tetrahedral intermediate collapses, leading to the formation of the stable amide bond and the release of a soluble urea (B33335) byproduct.

To improve efficiency and minimize side reactions, such as the formation of N-acylurea byproducts, N-hydroxysuccinimide (NHS) or sulfo-NHS is often added to the reaction mixture. broadpharm.com In this modified mechanism, the O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester. This activated ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, releasing NHS. broadpharm.comtcichemicals.com The terminal carboxylic acid of similar methyltetrazine-PEG derivatives can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond. medchemexpress.com

| Step | Description | Key Intermediates | Common Reagents |

|---|---|---|---|

| 1 | Activation of Carboxylic Acid | O-acylisourea or NHS ester | EDC, DCC, HATU, NHS |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate | Primary Amine |

| 3 | Product Formation | Amide Bond and Urea Byproduct | - |

Esterification and Other Carboxylic Acid Derivatizations

Beyond amide bond formation, the carboxylic acid of this compound can undergo other derivatizations, such as esterification, to link it to molecules bearing hydroxyl groups.

Esterification:

The formation of an ester linkage typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. However, for bioconjugation purposes where mild conditions are required, this method is less common. Instead, esterification can be achieved using similar activation strategies as in amide coupling.

The carboxylic acid can be activated with a carbodiimide to form the O-acylisourea intermediate. This intermediate can then be intercepted by an alcohol, which acts as the nucleophile instead of a primary amine. The subsequent collapse of the tetrahedral intermediate yields the ester and the urea byproduct. The efficiency of this reaction can be influenced by the steric hindrance of the alcohol and the reaction conditions.

Other Derivatizations:

The activated carboxylic acid intermediates, such as the NHS ester, are versatile and can react with other nucleophiles besides primary amines and alcohols. For instance, they can react with hydrazides to form acyl hydrazides or with hydroxylamines to form hydroxamic acids. These alternative derivatizations expand the repertoire of bioorthogonal linkages that can be formed using this compound as a building block.

The choice of derivatization strategy depends on the functional groups present on the target molecule, the desired stability of the resulting linkage, and the specific reaction conditions required for the application.

| Derivatization | Reactant Functional Group | Resulting Linkage | Common Reaction Conditions |

|---|---|---|---|

| Esterification | Hydroxyl (-OH) | Ester (-COO-) | Carbodiimide activation |

| Acyl Hydrazide Formation | Hydrazide (-NHNH2) | Acyl Hydrazide (-CONHNH-) | NHS ester activation |

| Hydroxamic Acid Formation | Hydroxylamine (-NHOH) | Hydroxamic Acid (-CONOH-) | NHS ester activation |

Applications in Biomolecular Labeling and Imaging

Protein and Peptide Bioconjugation via Methyltetrazine-amino-PEG3-CH2CH2COOH

The conjugation of proteins and peptides is a cornerstone of chemical biology, allowing for the attachment of probes, drugs, and other molecules to study or modify their function. The methyltetrazine group on the linker participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). conju-probe.com This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without interfering with native biological functional groups. conju-probe.com

The general workflow involves two principal strategies:

The protein of interest is first modified to incorporate a strained alkene. Subsequently, the this compound linker, carrying a molecule of interest (e.g., a fluorophore) attached via its carboxylic acid end, is introduced and reacts with the alkene-modified protein.

Alternatively, the carboxylic acid of the linker is first reacted with an amine-containing residue on the protein. This installs the methyltetrazine moiety onto the protein, which can then be reacted with a strained alkene-bearing probe.

Table 1: Comparison of Bioconjugation Chemistries

| Feature | iEDDA (Methyltetrazine + TCO) | Amide Coupling (Carboxylic Acid + Amine) |

| Reaction Type | Bioorthogonal Cycloaddition | Nucleophilic Acyl Substitution |

| Specificity | High (Chemoselective) | Moderate (Targets available amines) |

| Kinetics | Extremely Fast | Moderate to Slow |

| Conditions | Physiological (mild buffer) | Requires activating agents (e.g., EDC, NHS) |

| Catalyst | None required | None required |

Achieving site-specificity in protein labeling is crucial to ensure that the protein's function is not perturbed and that the resulting conjugate is homogeneous. A powerful method for achieving this is through genetic code expansion. nih.gov This technique allows for the incorporation of a non-canonical amino acid (ncAA) containing a bioorthogonal handle—either a tetrazine or a strained alkene—at a specific, predetermined site in the protein's sequence during its expression in a host organism like E. coli. nih.gov

For instance, a tetrazine-containing amino acid can be incorporated into a protein. nih.govplos.org This protein, now bearing a methyltetrazine group at a precise location, can be selectively reacted with a probe that has been modified with a strained alkene. This approach ensures that labeling occurs only at the desired position, yielding a uniformly modified protein population. nih.gov

The terminal carboxylic acid (-CH2CH2COOH) on the this compound linker provides a reactive handle for targeting primary amines on proteins. The most abundant and accessible amine-containing residues on a protein's surface are the ε-amino groups of lysine (B10760008).

The conjugation process involves the activation of the carboxylic acid, typically by converting it into a more reactive intermediate such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic amine of a lysine residue to form a stable amide bond. While this method is robust and widely used, it can lead to a heterogeneous mixture of products if the protein has multiple accessible lysine residues. However, for proteins with a limited number of reactive lysines or when site-specificity is not paramount, it offers a straightforward method to attach the methyltetrazine linker.

To combine the ease of genetic encoding with the precision of enzymatic labeling, engineered peptide tags can be fused to a protein of interest. One such system involves the lipoic acid protein ligase A (LplA) and its 13-amino acid recognition motif, the lipoate acceptor peptide (LAP). nih.gov An engineered LplA can be used to specifically ligate substrates, including those containing bioorthogonal handles, to the LAP tag.

In this strategy, a protein of interest is genetically fused with the LAP tag. The engineered LplA enzyme is then used to covalently attach a methyltetrazine-bearing substrate to a specific residue within the LAP tag. nih.gov This enzymatic approach provides high specificity and efficiency, effectively installing the methyltetrazine moiety onto the protein at the tag's location. The methyltetrazine-functionalized protein is then ready for rapid and specific conjugation to any probe carrying a strained alkene, such as TCO. nih.gov This method has been successfully used for the site-specific construction of complex protein-protein and protein-antibody conjugates. nih.gov

Nucleic Acid and Oligonucleotide Conjugation Strategies

The functionalization of nucleic acids and oligonucleotides with molecules like this compound enables applications in diagnostics, imaging, and therapeutics. A common strategy involves the post-synthetic modification of the nucleic acid.

During solid-phase synthesis of an oligonucleotide, a monomer containing a primary amine group can be incorporated at a specific position (e.g., the 5' or 3' terminus, or internally). After synthesis and deprotection, this amine-modified oligonucleotide can be conjugated to the this compound linker. The carboxylic acid of the linker is activated (e.g., as an NHS ester) and then reacted with the primary amine on the oligonucleotide to form a stable amide bond. This process yields an oligonucleotide precisely labeled with a methyltetrazine group, which can then be used in iEDDA reactions for subsequent labeling or assembly into larger DNA or RNA nanostructures.

Fluorescent Probe Development and Application

This compound is instrumental in the development of advanced fluorescent probes, particularly "turn-on" probes for bio-imaging. These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a significant increase in fluorescence upon reacting with their target. researchgate.net

The design of turn-on fluorescent probes often leverages the fluorescence-quenching ability of the tetrazine ring. In many fluorophores, the tetrazine moiety, when in close proximity, can quench the fluorophore's emission through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).

The general design involves conjugating a fluorophore to the this compound linker via its carboxylic acid group. In this "quenched" state, the probe exhibits minimal fluorescence. When this probe is introduced into a biological system and encounters a target molecule functionalized with a strained alkene (e.g., TCO), the iEDDA reaction occurs. The cycloaddition reaction alters the electronic structure of the tetrazine, eliminating its quenching properties. This restores the fluorophore's emission, leading to a "turn-on" of the fluorescent signal precisely at the location of the target molecule. This strategy enhances the signal-to-noise ratio in imaging experiments by minimizing background fluorescence from unreacted probes. researchgate.net

Table 2: Examples of Fluorophores Used in Tetrazine-Based Probes

| Fluorophore Class | Example | Excitation (nm, approx.) | Emission (nm, approx.) | Notes |

| Coumarin | Coumarin Dyes | 350-450 | 430-500 | Blue to green emission, often used as FRET donors. |

| Fluorescein | FAM, FITC | 495 | 520 | Bright green emission, pH-sensitive. |

| Rhodamine | TMR, TAMRA | 555 | 580 | Bright orange-red emission, photostable. |

| Cyanine | Cy3, Cy5, Cy7 | 550, 650, 750 | 570, 670, 770 | Cover the red to near-infrared (NIR) spectrum. |

| BODIPY | BODIPY FL | 503 | 512 | Sharp emission peaks, less sensitive to environment. |

In Vitro and Ex Vivo Labeling for Imaging Applications

The utility of this compound in laboratory-based imaging stems from the highly efficient and selective reaction between the methyltetrazine group and a strained alkene, such as trans-cyclooctene (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, allowing for the precise labeling of biomolecules in complex biological samples without interfering with native biochemical processes. conju-probe.comnih.gov

In in vitro settings, such as cell lysates or purified protein solutions, this compound can be used for two-step labeling protocols. nih.gov For instance, a target protein can be first modified with a TCO group. Subsequently, a fluorescent dye or other reporter molecule, conjugated to this compound via its carboxylic acid handle, can be introduced. The rapid ligation between the tetrazine and TCO ensures specific and efficient labeling of the target protein for visualization and analysis. The hydrophilic PEG3 spacer enhances the solubility of the compound in aqueous buffers and minimizes steric hindrance, facilitating the conjugation process. conju-probe.com

For ex vivo applications, which involve studies on tissues outside a living organism, this compound can be used to image specific cellular components or biomarkers. For example, tissue sections can be incubated with a TCO-functionalized antibody that targets a specific cell-surface receptor. Following a washing step to remove unbound antibodies, a fluorescently tagged this compound probe is added. The tetrazine-TCO reaction enables the visualization of the targeted receptors under a microscope, providing valuable information about their distribution and density within the tissue. This methodology has been successfully applied in various research contexts, including the imaging of enzyme activities and specific cell populations. nih.govnih.gov

Radiotracer Development for Molecular Imaging (e.g., PET)

The structure of this compound is well-suited for the development of radiotracers for Positron Emission Tomography (PET), a highly sensitive, non-invasive molecular imaging technique used in clinical diagnostics and drug development. nih.govacs.org PET imaging relies on the detection of radiation from positron-emitting radionuclides incorporated into a tracer molecule. The tetrazine ligation reaction is particularly advantageous for PET because its extremely fast kinetics allow for the use of short-lived radionuclides. nih.govnih.gov

The development of tetrazine-based radiotracers is a rapidly growing field, with numerous preclinical studies demonstrating the potential of this approach for imaging a wide array of biological targets. nih.govresearchgate.net The goal is to combine the rapid pharmacokinetics of a small molecule radiotracer with the high specificity of a targeting vector, such as a monoclonal antibody.

Incorporation of Radionuclides via Tetrazine or Carboxylic Acid

Radionuclides can be incorporated into the this compound scaffold through several strategies, primarily involving either the carboxylic acid group or, less directly, the tetrazine ring.

The most common method is to use the terminal carboxylic acid to attach a chelator. A chelator is a molecule that can firmly bind to a metallic radionuclide. For example, the carboxylic acid can be chemically coupled to chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or SarAr (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine). These chelators can then be used to sequester positron-emitting metal ions such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). rsc.orgnih.gov This approach creates a stable radiolabeled complex ready for in vivo use.

Alternatively, non-metallic radionuclides like Fluorine-18 (¹⁸F), the most widely used radionuclide in clinical PET, can be incorporated. nih.gov While direct radiolabeling of the tetrazine ring is challenging due to its sensitivity to harsh reaction conditions, indirect methods are often employed. nih.govacs.org For instance, a small ¹⁸F-containing prosthetic group can be synthesized and then attached to the molecule via the carboxylic acid. This multi-step process allows for the creation of ¹⁸F-labeled tetrazine tracers with favorable properties for imaging. nih.govresearchgate.net

| Radionuclide | Half-Life | Primary Use in Tetrazine Labeling |

| Fluorine-18 (¹⁸F) | ~110 minutes | Direct labeling of tetrazine derivatives or attachment via prosthetic groups for PET imaging. nih.gov |

| Copper-64 (⁶⁴Cu) | ~12.7 hours | Chelated using agents like NOTA or SarAr attached to the tetrazine linker for PET imaging. researchgate.netnih.gov |

| Gallium-68 (⁶⁸Ga) | ~68 minutes | Chelated using agents attached to the tetrazine linker; suitable for pretargeted imaging due to short half-life. rsc.org |

| Technetium-99m (⁹⁹mTc) | ~6 hours | Used for SPECT imaging, can be incorporated via chelators. nih.gov |

| Indium-111 (¹¹¹In) | ~2.8 days | Used for SPECT imaging, can be incorporated via chelators. nih.gov |

Pretargeting Strategies for Enhanced Signal-to-Noise Ratio

A major advancement in molecular imaging enabled by tetrazine bioorthogonal chemistry is the concept of pretargeting. nih.govnih.gov This strategy is designed to overcome the limitations of conventional radioimmunotherapy and imaging, where large antibodies labeled with radionuclides exhibit slow clearance from the body, leading to a high radiation dose to non-target tissues and a low signal-to-noise ratio. nih.govnih.gov

The pretargeting approach separates the targeting and imaging steps:

Step 1: Administration of Targeting Vector: A targeting molecule, such as a monoclonal antibody modified with a trans-cyclooctene (TCO) group, is administered to the patient. This antibody is chosen for its high affinity and specificity to a particular disease marker, for example, a receptor overexpressed on cancer cells. acs.orgresearchgate.net

Step 2: Accumulation and Clearance: A waiting period allows the TCO-antibody to accumulate at the target site (e.g., a tumor) while the excess, unbound antibody clears from the bloodstream and healthy tissues. acs.orgnih.gov

Step 3: Administration of Radiotracer: The radiolabeled this compound is then administered. This small molecule circulates through the body and is rapidly excreted, except where it encounters the TCO-modified antibody at the target site. nih.govnih.gov The extremely fast IEDDA reaction causes the radiotracer to be "clicked" onto the antibody, effectively concentrating the radioactive signal at the location of the disease. researchgate.net

Role in Advanced Bioconjugation and Materials Science

Construction of Antibody-Drug Conjugates (ADCs)

Methyltetrazine-amino-PEG3-CH2CH2COOH serves as a critical heterobifunctional linker in the construction of advanced antibody-drug conjugates (ADCs). Its unique structure, featuring a bioorthogonal methyltetrazine group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and stable conjugation of potent cytotoxic payloads to monoclonal antibodies. The methyltetrazine moiety facilitates a highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner, a reaction noted for its rapid kinetics and biocompatibility. nih.govconju-probe.com This "click chemistry" approach is central to modern ADC development, allowing for controlled drug attachment without disrupting the antibody's structure or function. medchemexpress.com

Linker Stability and Cleavable Linker Design Principles

The success of an ADC is critically dependent on the stability of the linker connecting the antibody and the cytotoxic payload. The linker must remain stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicity, while allowing for efficient cleavage and payload release only upon reaching the target tumor cells. cam.ac.ukresearchgate.netnih.gov The covalent bond formed by the IEDDA reaction between tetrazine and TCO is exceptionally stable, ensuring the integrity of the ADC during circulation. cam.ac.uk

While the tetrazine-TCO linkage itself is non-cleavable, the this compound linker is designed for modularity. Its terminal carboxylic acid group allows for the incorporation of a cleavable moiety before attachment of the drug. This design adheres to the core principles of cleavable linkers, which are engineered to break in response to specific conditions within the target cell or tumor microenvironment. cam.ac.uknih.gov

Key principles of cleavable linker design that can be integrated with this compound include:

Protease-Sensitivity: Dipeptide sequences, such as valine-citrulline, can be introduced between the linker's carboxyl group and the drug. nih.gov These sequences are specifically cleaved by lysosomal proteases like cathepsin B, which are abundant inside cancer cells, ensuring intracellular drug release. researchgate.net

pH-Sensitivity: Acid-cleavable linkers, such as those containing a hydrazone bond, can be incorporated. These linkers are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after ADC internalization. cam.ac.uk

Redox-Sensitivity: Disulfide bonds can be included in the linker design. creative-biolabs.com These bonds are stable in the bloodstream but are readily cleaved in the reducing environment of the cell cytoplasm, which has a high concentration of glutathione. cam.ac.uk

Table 1: Principles of Cleavable Moieties for ADC Linkers

| Cleavage Strategy | Mechanism of Action | Common Chemical Moiety |

|---|---|---|

| Protease-Cleavage | Enzymatic cleavage by proteases (e.g., Cathepsin B) overexpressed in tumor cells. researchgate.netnih.gov | Valine-Citrulline (Val-Cit) Dipeptide |

| pH-Sensitivity | Hydrolysis triggered by the acidic environment of endosomes and lysosomes. cam.ac.uk | Hydrazone Bond |

| Redox-Sensitivity | Reduction of a disulfide bond by high intracellular concentrations of glutathione. cam.ac.ukcreative-biolabs.com | Disulfide Bond (-S-S-) |

Methodologies for Antibody Functionalization

The conjugation of a Methyltetrazine-PEG3-linker-payload complex to an antibody is typically achieved through a two-step bioorthogonal strategy. This method relies on pre-functionalizing the antibody with a reactive partner for the methyltetrazine group, most commonly a trans-cyclooctene (TCO) moiety. nih.gov

The standard methodology involves:

Antibody Modification: The monoclonal antibody is first functionalized with TCO groups. This is often accomplished by reacting lysine (B10760008) residues on the antibody surface with a TCO-NHS ester (N-Hydroxysuccinimide ester). nih.gov This reaction forms stable amide bonds, attaching the TCO groups to the antibody.

Bioorthogonal Ligation: The TCO-modified antibody is then reacted with the this compound linker, which has been pre-loaded with the cytotoxic drug. The methyltetrazine and TCO groups undergo a rapid and highly specific IEDDA "click" reaction to form a stable dihydropyridazine linkage. nih.govconju-probe.com This step is highly efficient and can be performed under mild, aqueous conditions, preserving the antibody's integrity.

More advanced, site-specific functionalization techniques have been developed to produce more homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). One such method involves the rebridging of native disulfide bonds within the antibody structure. For instance, a tetrazine-based disulfide rebridging reagent can be used to selectively install a tetrazine group at the site of a reduced interchain disulfide bond in an antibody's antigen-binding fragment (Fab), allowing for precise payload attachment. rsc.org

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable tool for the modular design and synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. axispharm.comrsc.org A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. precisepeg.commedchemexpress.com The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC. axispharm.com

Linker Role in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein, the PROTAC itself, and the E3 ligase. axispharm.comacs.org The linker is paramount in this process, as its length, flexibility, and composition directly influence the stability and conformation of this complex. precisepeg.comacs.org

The this compound compound provides key features beneficial for this role:

Optimal Spacing and Flexibility: The PEG3 unit offers a defined length and degree of flexibility, which helps to correctly orient the two ligands for simultaneous binding to the target protein and the E3 ligase. This spatial arrangement is crucial for minimizing steric hindrance and promoting favorable protein-protein interactions within the ternary complex. acs.org

Hydrophilicity: PEG linkers are known to be hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. axispharm.comprecisepeg.com

Influence on Cooperativity: The linker can significantly impact the cooperativity of ternary complex formation. acs.org Positive cooperativity, where the binding of the first protein enhances the binding of the second, leads to a more stable ternary complex and often more efficient protein degradation. acs.orgacs.org The linker can create new, favorable interactions between the two proteins, as seen in the crystal structure of the MZ1 PROTAC, where the PEG linker interacts directly with the BRD4 target protein. acs.org Conversely, a poorly designed linker can lead to negative cooperativity, hindering complex formation. acs.org

The efficiency of protein degradation often shows a "hook effect," where at very high concentrations, the PROTAC forms more binary complexes than ternary complexes, reducing its effectiveness. The properties of the linker, including its length, can influence the concentration at which this effect occurs. researchgate.net

Table 2: Role of the Linker in PROTAC Function

| Linker Component/Property | Function | Impact on PROTAC Activity |

|---|---|---|

| Length & Flexibility | Provides optimal distance and orientation for the two ligands. precisepeg.com | Influences the stability and conformation of the ternary complex; essential for productive ubiquitination. axispharm.comacs.org |

| Composition (e.g., PEG) | Affects solubility, cell permeability, and pharmacokinetic properties. biochempeg.com | Improves bioavailability and can directly participate in protein-protein interactions. acs.org |

| Attachment Points | Determines the exit vector from the ligands. | Affects the geometry of the ternary complex and can influence binding cooperativity. acs.org |

Strategies for Ligand Conjugation

The modular nature of PROTACs allows for their rapid assembly, and linkers like this compound are ideal for these synthetic strategies. nih.gov The presence of two distinct reactive handles—the methyltetrazine and the carboxylic acid—enables orthogonal conjugation approaches.

A common strategy for synthesizing a PROTAC using this linker involves:

Amide Bond Formation: The carboxylic acid end of the linker is coupled to an amine-containing ligand, typically the E3 ligase binder (e.g., a derivative of thalidomide or pomalidomide). This reaction is a standard amidation, often facilitated by coupling reagents like HATU or EDC. broadpharm.com

Bioorthogonal "Click" Reaction: The resulting linker-ligase ligand conjugate, which now bears a terminal methyltetrazine group, is then reacted with a second ligand for the target protein that has been pre-functionalized with a TCO group. nih.gov This step utilizes the same highly efficient IEDDA reaction employed in ADC construction to complete the PROTAC molecule.

This "click chemistry" approach is highly convergent and allows for the creation of libraries of PROTACs by varying the ligands or the linker length, which is essential for optimizing degradation efficiency for a specific target protein. nih.gov

Functionalization of Polymeric Scaffolds and Nanomaterials

The functionalization of polymeric scaffolds and nanomaterials is a rapidly growing field aimed at creating advanced materials for drug delivery, diagnostics, and tissue engineering. mdpi.com Modifying the surface of these materials is crucial for enhancing their stability, biocompatibility, and for introducing specific functionalities like cell targeting. mdpi.comnih.gov this compound provides an effective molecular interface for this purpose.

The bioorthogonal reactivity of the methyltetrazine group is a powerful tool for covalently attaching molecules to the surface of scaffolds and nanoparticles in a highly specific manner. conju-probe.com The process generally involves preparing a polymer or nanoparticle that displays TCO groups on its surface. The methyltetrazine-containing linker can then be "clicked" onto this surface via the IEDDA reaction. conju-probe.com

This functionalization strategy offers several advantages:

Enhanced Biocompatibility and Stability: The hydrophilic PEG3 spacer helps to create a hydration layer on the nanoparticle surface. This PEGylation can reduce non-specific protein adsorption (the formation of a protein corona) and decrease uptake by the reticuloendothelial system, leading to longer circulation times in vivo. mdpi.comnih.gov

Modular Attachment of Payloads: After the linker is attached to the scaffold, its terminal carboxylic acid group becomes available on the surface. This handle can then be used for the subsequent covalent attachment of a wide range of functional molecules, such as:

Targeting ligands (e.g., peptides, antibodies) to direct the nanomaterial to specific cells or tissues.

Imaging agents (e.g., fluorescent dyes) for diagnostic applications.

Therapeutic drugs for controlled release applications.

This approach allows for the creation of multifunctional, precisely engineered nanomaterials and polymeric scaffolds for a variety of biomedical applications. nih.gov

Table 3: Functionalization of Scaffolds with this compound

| Scaffold Type | Functionalization Step | Purpose |

|---|

| Polymeric Nanoparticle | 1. Synthesize nanoparticle with surface TCO groups. 2. React with Methyltetrazine-PEG3-COOH via IEDDA. | Covalently attaches a hydrophilic PEG linker to the surface. mdpi.com | | Functionalized Nanoparticle | 3. Couple a targeting peptide to the surface COOH group via amide bond formation. | Adds cell-specific targeting capabilities to the nanoparticle. | | Polymeric Hydrogel | 1. Prepare hydrogel scaffold containing TCO moieties. 2. React with Methyltetrazine-PEG3-COOH. | Incorporates PEG chains to improve swelling and biocompatibility; provides handles for further modification. |

Hydrogel Synthesis and Cross-linking via Click Chemistry

The formation of hydrogels for biomedical applications, such as tissue engineering and drug delivery, relies on the cross-linking of hydrophilic polymer chains into a three-dimensional network. "Click chemistry," particularly the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like a norbornene or trans-cyclooctene), has become a vital tool for hydrogel synthesis due to its rapid kinetics, high specificity, and biocompatibility. rsc.orgrsc.org

In this context, the methyltetrazine group of this compound serves as a key component for cross-linking. The process typically involves polymer precursors functionalized with strained alkenes. When our subject compound is introduced, or more commonly, when a polymer backbone is functionalized with multiple tetrazine groups, the iEDDA reaction proceeds spontaneously under aqueous, physiologically compatible conditions. mdpi.com This reaction forms stable covalent cross-links, leading to the formation of a hydrogel network. mdpi.com The reaction is often so rapid that gelation can occur within minutes. mdpi.com

Research has shown that tetrazine-norbornene click chemistry not only efficiently cross-links poly(ethylene glycol) (PEG) hydrogels but can also enhance their material properties. A direct comparison between PEG hydrogels cross-linked with tetrazine-norbornene chemistry and those cross-linked with the more traditional thiol-norbornene chemistry revealed significant improvements. Tetrazine-cross-linked gels exhibited an approximately six-fold increase in storage modulus and superior resistance to hydrolytic degradation. nih.govnih.gov This enhancement is attributed to secondary, non-covalent interactions between the tetrazine-norbornene cycloaddition products, which are absent in the thiol-ene systems. nih.govnih.gov

| Cross-linking Chemistry | Key Feature | Advantage in Hydrogel Synthesis |

| Tetrazine-Norbornene | Inverse electron-demand Diels-Alder reaction | Extremely fast kinetics, high biocompatibility, no catalyst required, enhances mechanical properties (e.g., storage modulus). nih.govnih.govconju-probe.com |

| Thiol-Norbornene | Radical-mediated thiol-ene reaction | Efficient and well-established method. rsc.orgnih.gov |

| Thiol-Maleimide | Michael addition reaction | Rapid kinetics, can be used orthogonally with other click reactions. rsc.orgrsc.org |

Surface Modification for Biosensors and Biomaterials

The ability to modify surfaces with biological molecules is fundamental to the development of advanced biosensors, biocompatible implants, and cell culture platforms. The functional groups on this compound allow it to act as a molecular bridge, linking a surface to a biomolecule of interest.

The terminal carboxylic acid (-COOH) group can be activated to form a stable amide bond with amine groups present on a variety of surfaces, including nanoparticles, sensor chips, and other biomaterials. Once the linker is anchored to the surface, the methyltetrazine group faces outward, ready for a subsequent bioorthogonal reaction. This two-step strategy allows for the highly specific and oriented immobilization of biomolecules that have been pre-tagged with a strained alkene.

This approach offers several advantages for creating functional surfaces:

Specificity : The tetrazine-alkene reaction is highly selective, ensuring that biomolecules are attached only where intended, without reacting with other functional groups on the surface or the biomolecule. conju-probe.com

Control : The density of the immobilized biomolecules can be controlled by adjusting the concentration of the tetrazine linker on the surface.

Biocompatibility : The reaction proceeds under mild, aqueous conditions, preserving the structure and function of sensitive biological molecules like proteins and antibodies. conju-probe.com

For example, in the development of biosensors, gold nanoparticles (GNPs) can be functionalized with this type of linker. nih.gov The linker first attaches to the GNP surface, and then a specific antibody or aptamer tagged with a trans-cyclooctene (TCO) group can be "clicked" onto the nanoparticle via the exposed tetrazine. This creates a highly specific probe for detecting target analytes. nih.gov The PEG3 spacer plays a crucial role by extending the reactive tetrazine group away from the surface, reducing steric hindrance and improving accessibility for the incoming biomolecule.

Applications in Live-Cell and In Vivo Labeling

Bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. The tetrazine-TCO ligation is among the fastest and most effective bioorthogonal reactions available, making it ideal for labeling and imaging molecules in living cells and whole organisms. conju-probe.comrsc.org Methyltetrazine-containing probes are particularly valuable because the methyl group can enhance reaction kinetics and stability.

Considerations for Biocompatibility and Reaction Efficiency

Successful live-cell and in vivo labeling demands that the chemical tools used are both non-toxic and highly efficient. The iEDDA reaction between methyltetrazine and a strained alkene meets these criteria exceptionally well.

Biocompatibility : The reaction occurs efficiently under mild physiological conditions (neutral pH, aqueous environment, 37°C) and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions. conju-probe.com The reactants—tetrazine and its alkene partner—and the resulting dihydropyridazine product are generally well-tolerated by living systems. conju-probe.comnih.gov

Reaction Efficiency : The kinetics of the iEDDA reaction are exceptionally fast, allowing for the rapid labeling of biomolecules even at very low concentrations. conju-probe.com This is critical in a cellular context where the target molecule may be present in low abundance. The chemoselectivity of the reaction ensures that the tetrazine probe does not cross-react with the vast array of other functional groups found within a cell, such as amines, thiols, and carboxylates. conju-probe.comrsc.org

The hydrophilic PEG3 spacer in this compound further enhances its utility by improving its solubility in aqueous biological media, which is essential for efficient delivery and reaction in a cellular environment. conju-probe.com

Strategies for Target Delivery and Retention

A key challenge in live-cell imaging is delivering the labeling probe specifically to the target of interest. The functional handles on this compound enable its conjugation to molecules that can act as targeting vectors.

A common and powerful strategy is pre-targeting. In this approach, a targeting molecule, such as an antibody specific to a cell-surface receptor, is first modified with a strained alkene like TCO and administered. nih.gov This antibody circulates and accumulates at the target site (e.g., a tumor). After unbound antibodies are cleared from the system, a small, tetrazine-labeled imaging agent (like a fluorescent dye conjugated to our subject compound) is administered. The tetrazine probe rapidly finds and "clicks" onto the TCO-tagged antibody at the target site, concentrating the imaging signal precisely where it is needed. nih.gov

An example of this is the labeling of cancer cells that overexpress a specific receptor, such as the epidermal growth factor receptor (EGFR). nih.gov An anti-EGFR antibody can be labeled with a norbornene derivative. Subsequently, a tetrazine-functionalized imaging agent can be introduced to specifically label these cells for visualization. nih.gov This method enhances the signal-to-noise ratio and minimizes off-target effects of the imaging agent. The stable covalent bond formed by the click reaction ensures long-term retention of the label at the target site, allowing for extended imaging studies.

| Component | Function |

| Methyltetrazine | Bioorthogonal reactive group for click chemistry. broadpharm.com |

| -amino- | Part of the amide linkage within the structure. |

| -PEG3- | Hydrophilic spacer to improve solubility and reduce steric hindrance. conju-probe.com |

| -CH2CH2COOH | Carboxylic acid group for conjugation to other molecules (e.g., proteins, surfaces). labshake.com |

| trans-cyclooctene (TCO) | A common reaction partner for tetrazine in click chemistry. conju-probe.com |

| Norbornene | Another strained alkene used as a reaction partner for tetrazine. nih.gov |

| Poly(ethylene glycol) (PEG) | A biocompatible polymer often used in hydrogel formation and as a linker. rsc.orgnih.gov |

| Cetuximab | An anti-EGFR monoclonal antibody used as a targeting vector. nih.gov |

| Epidermal growth factor receptor (EGFR) | A cell surface receptor often overexpressed in cancer cells, serving as a target. nih.gov |

Methodological Advancements and Analytical Approaches in Methyltetrazine Amino Peg3 Ch2ch2cooh Research

Spectroscopic and Chromatographic Techniques for Conjugate Analysis

Spectroscopic and chromatographic methods are fundamental tools for the routine analysis of bioconjugates. They offer insights into the reaction progress, product purity, and molecular size of the resulting conjugates.

UV-Visible Spectroscopy: This technique is frequently used to monitor the progress of the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as tetrazine ligation. The tetrazine moiety possesses a characteristic absorbance peak in the visible range, typically between 510 and 550 nm. broadpharm.com As the ligation reaction with a dienophile (like a trans-cyclooctene-modified biomolecule) proceeds, this peak diminishes. broadpharm.com By tracking the decrease in absorbance at this specific wavelength, researchers can monitor the consumption of the Methyltetrazine-amino-PEG3-CH2CH2COOH reagent and determine the reaction kinetics in real-time. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for separating the final bioconjugate from unreacted starting materials and potential side products. nih.govacs.orgrsc.org Different HPLC modes are utilized depending on the properties of the conjugate.

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It can effectively separate the more hydrophobic bioconjugate from the unreacted, more polar PEGylated tetrazine linker.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. chromatographyonline.comlcms.cz This method is particularly effective for analyzing protein conjugates, as the attachment of the this compound linker and subsequent conjugation to another molecule results in a significant increase in molecular size. chromatographyonline.comnih.gov SEC can resolve the high-molecular-weight conjugate from the unconjugated protein and excess reagents. researchgate.net

| Technique | Principle | Application in Conjugate Analysis | Typical Wavelength (UV-Vis) |

| UV-Visible Spectroscopy | Measures absorbance of light by the tetrazine ring. | Monitoring reaction kinetics by observing the disappearance of the tetrazine absorbance. | 510-550 nm broadpharm.com |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purifying the final conjugate from unreacted, more polar starting materials. | N/A |

| Size-Exclusion Chromatography | Separation based on molecular size. | Assessing conjugation efficiency and separating the larger bioconjugate from smaller reactants. chromatographyonline.comresearchgate.net | N/A |

Mass Spectrometry-Based Characterization of Bioconjugates

Mass spectrometry (MS) provides precise mass information, confirming the covalent attachment of the this compound linker to the biomolecule of interest. It is a critical tool for verifying the identity and integrity of the final product. enovatia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF MS is well-suited for the analysis of large biomolecules like proteins and peptides. researchgate.net It can determine the molecular weight of the intact bioconjugate, allowing for the confirmation of successful conjugation. nih.govacs.org By comparing the mass spectrum of the unmodified biomolecule with that of the conjugate, the mass shift corresponding to the addition of the this compound linker can be verified. nih.gov This technique is also useful for assessing the degree of labeling, i.e., the number of linker molecules attached to a single biomolecule. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-MS). researchgate.net It is highly sensitive and can provide accurate mass measurements for a wide range of bioconjugates. nih.gov ESI-MS can confirm the expected mass of the final product and can also be used in conjunction with fragmentation techniques (MS/MS) to determine the specific site of conjugation on a protein or peptide. nih.gov This level of detail is crucial for understanding how the modification might affect the biomolecule's structure and function.

| Technique | Ionization Method | Key Information Provided | Suitability |

| MALDI-TOF MS | Laser-induced desorption from a solid matrix. | Molecular weight of intact conjugate, degree of labeling, purity assessment. researchgate.netnih.gov | Large biomolecules (proteins, peptides). nih.govacs.org |

| ESI-MS | Soft ionization from a liquid phase. | High-resolution mass of the conjugate, confirmation of covalent linkage, site of modification (with MS/MS). nih.govnih.gov | Peptides, proteins, and other biomolecules. |

Advanced Microscopy Techniques for Visualizing Labeled Biomolecules

When this compound is used to attach a fluorescent dye to a biomolecule, advanced microscopy techniques can be employed to visualize the location and dynamics of the target within complex biological samples like cells and tissues. researchgate.netacs.org

Confocal Fluorescence Microscopy: This technique provides high-resolution optical images with the ability to reject out-of-focus light, enabling the clear visualization of labeled biomolecules within specific cellular compartments. acs.org Following the bioorthogonal reaction between a fluorescently-tagged this compound and a modified biomolecule, confocal microscopy can track the distribution and trafficking of the target molecule in living cells. nih.gov

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy overcome the diffraction limit of light, allowing for imaging at the nanoscale. nih.govnih.govacs.org These methods are invaluable for studying the precise localization of biomolecules labeled via tetrazine ligation. researchgate.netbiotium.com The small size of the tetrazine moiety is advantageous as it minimizes the distance between the fluorescent probe and the target molecule (linkage error), leading to more accurate localization. researchgate.net The use of specific fluorophores compatible with these techniques allows for the detailed visualization of subcellular structures and molecular interactions. acs.org

| Microscopy Technique | Principle | Advantage for Labeled Biomolecules |

| Confocal Microscopy | Pinhole to reject out-of-focus light. | 3D imaging and clear localization within cells. acs.org |

| STORM | Stochastic activation and localization of single molecules. | Nanoscale resolution, single-molecule imaging. biotium.com |

| STED | Depletion of fluorescence in the outer region of the focal spot. | Overcomes diffraction limit for higher spatial resolution. nih.govacs.org |

| Expansion Microscopy | Physical expansion of the sample before imaging. | Enables nanoscale imaging on conventional microscopes. nih.gov |

Quantitative Assays for Reaction Efficiency and Product Purity

Quantifying the efficiency of the conjugation reaction and the purity of the final product is essential for the standardization and application of this compound.

Spectrophotometric Assays: As mentioned previously, the disappearance of the tetrazine's characteristic absorbance at ~520-540 nm provides a straightforward method to quantify the reaction rate and completion. broadpharm.comrsc.org By applying the Beer-Lambert law, the concentration of the remaining tetrazine reagent can be calculated over time, yielding kinetic data for the specific reaction. nih.gov Simple colorimetric assays, such as the BCA protein assay, can be used to determine the concentration of the protein component of the conjugate after purification. nih.gov

Fluorometric Assays: A particularly elegant approach involves the use of fluorogenic tetrazine reagents. nih.gov These probes are designed to be minimally fluorescent until they react with a dienophile, at which point their fluorescence intensity increases significantly. researchgate.netnih.govnih.gov This "turn-on" fluorescence provides a direct, real-time measure of the conjugation reaction with a high signal-to-noise ratio. researchgate.net The increase in fluorescence is directly proportional to the amount of product formed, enabling precise quantification of reaction efficiency.

Densitometry from Gel Electrophoresis: For protein conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative and semi-quantitative assessment of conjugation efficiency. The conjugated protein will exhibit a higher molecular weight and thus a slower migration compared to the unconjugated protein. By staining the gel and performing densitometric analysis of the protein bands, the ratio of conjugated to unconjugated protein can be estimated, providing a measure of reaction conversion.

| Assay Type | Method | Measurement | Application |

| Spectrophotometric | Monitoring decrease in tetrazine absorbance. | Concentration of unreacted tetrazine. | Reaction kinetics and endpoint determination. broadpharm.comnih.gov |

| Fluorometric | Measuring fluorescence increase of a fluorogenic probe upon reaction. | Concentration of formed conjugate. | Real-time monitoring of reaction efficiency. researchgate.netnih.gov |

| Densitometry | Quantifying protein bands on a stained SDS-PAGE gel. | Ratio of conjugated vs. unconjugated protein. | Estimation of conjugation efficiency. |

Theoretical and Computational Studies of Methyltetrazine Amino Peg3 Ch2ch2cooh Interactions

Molecular Dynamics Simulations of PEG Linker Conformation and Dynamics

Research findings from MD simulations of PEGylated molecules indicate that the PEG linker does not adopt a single, rigid structure but rather exists as an ensemble of rapidly interconverting conformers. The dynamic nature of the PEG chain influences the effective distance between the methyltetrazine moiety and the point of attachment to a biomolecule. This flexibility can be advantageous, as it may allow the tetrazine to orient itself favorably for reaction with its dienophile partner.

Key parameters that can be analyzed from MD simulations include the radius of gyration, end-to-end distance, and solvent accessible surface area. These metrics help to quantify the compactness and solvent exposure of the PEG linker and the reactive tetrazine group. For instance, a larger radius of gyration would suggest a more extended conformation of the PEG linker, which could enhance the accessibility of the methyltetrazine for bioconjugation.

| Simulation Parameter | Description | Illustrative Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG linker. | 5.2 ± 0.4 Å |

| End-to-End Distance | The distance between the first and last atoms of the PEG chain. | 8.1 ± 1.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | 350 ± 25 Ų |

Quantum Chemical Calculations of Tetrazine Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the tetrazine ring. nih.gov The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is the cornerstone of its utility in bioorthogonal chemistry. nih.govrsc.org The rate of this reaction is governed by the energies of the frontier molecular orbitals (FMOs) of the reactants. nih.gov

Specifically, the reactivity of the tetrazine is enhanced by lowering the energy of its lowest unoccupied molecular orbital (LUMO). rsc.org This can be achieved by introducing electron-withdrawing groups to the tetrazine core. nih.gov In Methyltetrazine-amino-PEG3-CH2CH2COOH, the methyl group is an electron-donating group, which slightly decreases the reactivity compared to unsubstituted tetrazine. However, this is often a deliberate design choice to balance reactivity with stability, as highly reactive tetrazines can be prone to degradation in aqueous biological environments.

Computational models, such as the distortion/interaction model, can be used to dissect the activation barrier of the IEDDA reaction into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. nih.gov This level of analysis provides a deeper understanding of the factors that control the reaction rate and can guide the design of new tetrazine derivatives with optimized reactivity profiles. rsc.org

| Substituent on Tetrazine | LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|

| -H | -2.5 | High |

| -CH3 (as in Methyltetrazine) | -2.3 | Moderate |

| -C6H5 | -2.7 | High |

| -COOCH3 | -3.1 | Very High |

Computational Modeling of Bioconjugation Efficiency

By combining the results from MD simulations and quantum chemical calculations, it is possible to develop multi-scale models that simulate the entire bioconjugation process. These models can account for the diffusion of the labeling reagent, the conformational search of the PEG linker, and the final reaction between the tetrazine and its target.

For example, Brownian dynamics simulations can be used to model the diffusional encounter between the tetrazine-containing molecule and a target biomolecule. The conformational ensemble of the PEG linker, as determined by MD simulations, can be incorporated into these models to provide a more realistic representation of the system. The probability of reaction upon encounter can then be estimated based on the quantum chemically calculated activation energy.

These computational approaches are valuable for screening different linker lengths and compositions to optimize bioconjugation efficiency. By understanding the interplay between linker flexibility, steric hindrance, and electronic reactivity, researchers can design more effective bioorthogonal probes for a wide range of applications.

| Factor | Computational Metric | Effect on Efficiency |

|---|---|---|

| Tetrazine Reactivity | Activation Energy (kcal/mol) | Lower activation energy leads to higher efficiency. |

| Linker Flexibility | Radius of Gyration (Å) | An optimal range exists; too short or too long can be detrimental. |

| Steric Hindrance | Solvent Accessible Surface Area (Ų) | Higher accessibility of the tetrazine group improves efficiency. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Methyltetrazine Linkers with Enhanced Properties

The primary challenge in the development of bioorthogonal linkers is the inherent trade-off between reaction kinetics and physiological stability. acs.org Future research is intensely focused on creating next-generation methyltetrazine linkers that overcome this limitation. The methyl group on the tetrazine ring of the subject compound already serves to enhance stability compared to unsubstituted tetrazines. broadpharm.comvectorlabs.com However, further improvements are being sought by fine-tuning the electronic properties of the tetrazine ring. rsc.org

Research avenues include:

Synthesis of Novel Tetrazine Scaffolds: Scientists are exploring new molecular architectures, such as triazolyl-tetrazines, which can be synthesized from readily available precursors and exhibit an improved balance of superb stability and high reactivity. acs.org

Tuning Reaction Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile like trans-cyclooctene (B1233481) (TCO) is already among the fastest bioorthogonal reactions known. tcichemicals.com However, subtle modifications to the tetrazine ring's substituents can modulate the reaction rate over several orders of magnitude, allowing chemists to select a linker optimized for a specific biological context. rsc.orgnih.gov The goal is to achieve near-instantaneous reactions at nanomolar concentrations for in vivo applications while ensuring the linker remains stable in circulation for extended periods. researchgate.net

| Tetrazine Derivative Type | Dienophile | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |

| H-Tetrazine (less stable) | trans-cyclooctene (TCO) | ~3,300 | High reactivity |

| Me-Tetrazine (more stable) | trans-cyclooctene (TCO) | ~2,000 | Improved stability with good reactivity wikipedia.org |

| Electron-deficient Tetrazines | trans-cyclooctene (TCO) | Up to 30,000 | Extremely fast kinetics, but stability can be a concern rsc.org |

| Highly Strained Dienophiles | H-Tetrazine | Up to 1,000,000 | Reaction rate is also highly dependent on the dienophile partner tcichemicals.com |

This table presents representative data to illustrate the range of reaction kinetics achievable through structural modification.

Integration with Multi-Modal Imaging Techniques

Linkers such as Methyltetrazine-amino-PEG3-CH2CH2COOH are pivotal for advancing multi-modal imaging, a strategy that combines the strengths of different imaging techniques to provide a more complete picture of biological processes. jocpr.com Bioorthogonal chemistry allows for a pre-targeting approach, where a biomolecule (e.g., an antibody) modified with a dienophile is first administered and allowed to accumulate at its target. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent is administered, which "clicks" to the target, providing a high-contrast image. nih.gov

Future developments will focus on:

Combining PET/SPECT with MRI and Fluorescence: The linker can be used to attach a wide array of imaging agents. By conjugating a single targeting molecule with different probes, researchers can obtain complementary data: the high sensitivity of Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the high spatial resolution of Magnetic Resonance Imaging (MRI), and the real-time feedback of fluorescence imaging for surgical guidance. jocpr.comnih.govgoogle.com

Development of Fluorogenic Probes: A significant area of research is the design of "turn-on" imaging probes. nih.gov In these systems, a fluorescent molecule attached to the tetrazine linker is quenched. The fluorescence is only activated upon the iEDDA reaction, dramatically reducing background signal and improving imaging sensitivity in complex biological environments. nih.govresearchgate.net

| Imaging Modality | Probe/Isotope Example | Key Advantage |

| PET | Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu) | High sensitivity, quantitative functional imaging nih.gov |

| SPECT | Technetium-99m (⁹⁹mTc) | Wide availability, cost-effective |

| MRI | Gadolinium (Gd)-based contrast agents | Excellent soft-tissue contrast, high spatial resolution jocpr.com |

| Fluorescence | Near-infrared (NIR) dyes | Real-time optical guidance, high resolution in superficial tissues |

Applications in Advanced Drug Delivery Systems Beyond ADCs and PROTACs

While antibody-drug conjugates (ADCs) and PROTACs are established applications, the versatility of tetrazine-PEG linkers is enabling the design of more sophisticated drug delivery platforms. biochempeg.com The carboxylic acid terminus of this compound is ideal for conjugation to various delivery vehicles.

Emerging systems include: